5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine
Description
Properties
Molecular Formula |
C14H14N2O2 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
5-[3-(1,3-dioxolan-2-yl)phenyl]pyridin-2-amine |
InChI |
InChI=1S/C14H14N2O2/c15-13-5-4-12(9-16-13)10-2-1-3-11(8-10)14-17-6-7-18-14/h1-5,8-9,14H,6-7H2,(H2,15,16) |
InChI Key |
HQNMKHASJORZMI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC=CC(=C2)C3=CN=C(C=C3)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine typically involves:
- Construction of the pyridine core with appropriate substitution.
- Introduction of the 1,3-dioxolane protecting group on the phenyl ring.
- Amination at the 2-position of the pyridine ring.
- Coupling of the substituted phenyl moiety to the pyridine ring.
Preparation of the 1,3-Dioxolane Substituted Phenyl Intermediate
The 1,3-dioxolane ring is commonly introduced as a protecting group for aldehydes or ketones via acetalization with ethylene glycol under acidic conditions.
- React 3-formylphenyl derivative with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid.
- Reflux in anhydrous benzene or toluene using a Dean-Stark apparatus to remove water and drive the equilibrium toward acetal formation.
- After completion, neutralize with aqueous base (e.g., NaOH), extract, dry, and purify to obtain the 1,3-dioxolane protected phenyl compound with yields often exceeding 90%.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acetalization | 3-formylphenyl + ethylene glycol, PTSA, reflux in benzene, Dean-Stark | >99 | High purity, white solid obtained |
Synthesis of 2-Pyridinamine Core
The 2-pyridinamine moiety can be prepared by electrophilic amination or nucleophilic substitution on appropriately substituted pyridine derivatives.
- Electrophilic amination of pyridyl Grignard reagents with dioxolane-protected intermediates.
- Direct amination of halogenated pyridines using ammonia or amine sources in the presence of bases such as sodium hydride or potassium hydroxide.
- Use of polar aprotic solvents (e.g., dimethylformamide, acetonitrile).
- Base-mediated substitution at 0–100°C, often 20–50°C for 1–12 hours.
- Catalysts or additives such as potassium iodide may be used to enhance reaction rates.
Coupling of the Phenyl and Pyridine Units
The coupling of the 1,3-dioxolane-substituted phenyl ring to the 2-pyridinamine core is often achieved via:
- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) when halogenated pyridines and boronic acid or amine derivatives are available.
- Cyclization reactions involving intermediates such as benzenamines and substituted pyridine derivatives under polar solvent conditions.
| Parameter | Typical Range/Value |
|---|---|
| Solvent | Water/2-propanol or 2-propanone mixtures |
| Temperature | Elevated, often 50–100°C |
| Base | Alkali metal hydroxides/carbonates or organic bases (e.g., triethylamine) |
| Catalyst | Palladium or palladium chloride (for cross-coupling) |
Representative Preparation Route Summary
Detailed Research Findings and Notes
- The use of alkali metal bases such as sodium hydroxide or potassium carbonate is critical for deprotonation and activation of amine or azole intermediates.
- Excess azole or conversion to metal salt forms can improve yields in cyclization steps.
- Polar solvents like dimethylformamide or acetonitrile facilitate nucleophilic substitution and amination reactions.
- The 1,3-dioxolane protecting group is stable under basic and moderate heating conditions, allowing for subsequent functionalization without deprotection.
- Palladium-catalyzed cross-coupling is a preferred method for forming the C–N bond between the pyridine and phenyl rings, offering high selectivity and yield.
- Reaction times vary from 1 to 24 hours depending on the step and conditions, with temperatures ranging from ambient to reflux.
Chemical Reactions Analysis
Types of Reactions
5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group on the pyridine ring.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares key structural and physicochemical properties of 5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine with related pyridinamine derivatives:
Key Observations:
- Substituent Impact on Functionality: The 1,3-dioxolane group in the target compound enhances electron-donating capacity and steric accessibility, favoring photochromic behavior. In contrast, bulkier groups like benzyloxy () or trifluoromethyl (Buparlisib, ) may limit photoresponsiveness but improve pharmacological stability .
- Biological vs. Material Applications: While Buparlisib and 5-(2-Methoxypyridin-3-yl)pyridin-2-amine are tailored for kinase inhibition and drug discovery, the dioxolane-containing analog’s photochromism suggests utility in optical switches or sensors .
Biological Activity
5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine is an organic compound notable for its unique structural features, which include a pyridinamine moiety and a phenyl group substituted by a 1,3-dioxolane ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the realms of antitumor, antibacterial, and antifungal properties.
Chemical Structure and Properties
The molecular formula of 5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine is , with a molecular weight of approximately 242.27 g/mol. The presence of nitrogen and oxygen heteroatoms in its structure contributes to its chemical reactivity and potential biological activity.
Synthesis
The synthesis of this compound typically involves several key steps, including the formation of the dioxolane ring and subsequent attachment to the pyridinamine structure. The synthetic route often employs various reagents and catalysts to achieve high yields and purity.
Antitumor Activity
Preliminary studies suggest that 5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine may exhibit antitumor properties . The proposed mechanism involves inducing oxidative stress in cancer cells, leading to apoptosis. This activity positions it as a potential candidate for further development in cancer therapeutics.
Antibacterial and Antifungal Properties
Research indicates that compounds containing the 1,3-dioxolane structure often demonstrate significant antibacterial and antifungal activities. For instance, related compounds have shown effectiveness against various strains of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans . The biological screening of similar derivatives has highlighted their potential in treating infections caused by resistant strains.
Comparative Analysis with Related Compounds
To better understand the biological activity of 5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Amino-2-(1,3-dioxolan-2-yl)pyridine | Contains amino group; simpler structure | |
| 5-(1,3-Dioxolan-2-yl)-2-(trifluoromethyl)pyridine | Fluorinated derivative; different electronic properties | |
| 6-(1,3-Dioxolan-2-yl)-4-methylpyridinamine | Methyl substitution alters reactivity |
The combination of the dioxolane ring with a pyridinamine structure may enhance the biological activity and reactivity compared to these similar compounds.
Case Studies and Research Findings
Several studies have investigated the biological activities of dioxolane derivatives. For example:
- A study demonstrated that specific dioxolane derivatives exhibited notable antifungal activity against Candida albicans, showing promise as therapeutic agents for fungal infections .
- Another research effort focused on synthesizing new dioxolanes that displayed significant antibacterial effects against Staphylococcus epidermidis and Pseudomonas aeruginosa, suggesting a broad spectrum of antimicrobial activity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine, and how can purity be optimized?
- Methodology :
- Cross-coupling reactions : Utilize Suzuki-Miyaura coupling to attach the dioxolane-substituted phenyl group to the pyridinamine core. Optimize catalyst systems (e.g., Pd(PPh₃)₄) and base conditions (e.g., Na₂CO₃) for higher yields .
- Cyclization strategies : Employ Appel salt (4-chloro-5H-1,2,3-dithiazolium chloride) to stabilize intermediates during ring formation, as demonstrated in analogous pyridinamine syntheses .
- Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization from ethanol to achieve >95% purity .
Q. Which analytical techniques are critical for characterizing 5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine?
- Methodology :
- NMR spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry of the dioxolane and pyridinamine moieties. Compare δH values for aromatic protons (typically 6.8–8.5 ppm) and dioxolane protons (4.5–5.5 ppm) .
- IR spectroscopy : Identify characteristic C-O-C stretching (1050–1150 cm⁻¹) in the dioxolane ring and N-H bending (1600–1650 cm⁻¹) in the pyridinamine group .
- Melting point analysis : Determine purity via sharp melting points (e.g., 268–287°C for analogous compounds) .
Q. How should 5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine be stored to ensure stability?
- Methodology :
- Storage conditions : Keep in amber vials under inert gas (argon or nitrogen) at –20°C to prevent oxidation of the dioxolane ring .
- Hazard mitigation : Use fume hoods and PPE (gloves, goggles) during handling, as pyridinamine derivatives may cause respiratory irritation .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of substituents in 5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine derivatives?
- Methodology :
- DFT calculations : Model electron density distributions to predict reactivity at specific positions (e.g., para vs. meta on the phenyl ring) .
- Kinetic studies : Monitor reaction intermediates via LC-MS to identify rate-determining steps in cross-coupling pathways .
Q. How can computational methods predict the biological activity of 5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine?
- Methodology :
- Molecular docking : Screen against protein targets (e.g., kinases) using AutoDock Vina. Focus on hydrogen bonding between the pyridinamine NH₂ and active-site residues .
- ADMET profiling : Use SwissADME to assess solubility, permeability, and metabolic stability, prioritizing derivatives with logP < 3 and high topological polar surface area (>80 Ų) .
Q. How can contradictions in spectroscopic data for 5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine derivatives be resolved?
- Methodology :
- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas to distinguish isomers (e.g., ortho vs. para substitution) .
- Variable-temperature NMR : Resolve overlapping peaks by analyzing chemical shift changes at low temperatures (–40°C) .
Q. What experimental designs are recommended to evaluate the biological activity of this compound?
- Methodology :
- In vitro assays : Test antimicrobial activity via microdilution (MIC values against Gram+/– bacteria) and anti-inflammatory effects using COX-2 inhibition assays .
- Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK293) to establish IC₅₀ values and selectivity indices .
Q. How does the dioxolane ring influence the compound’s reactivity in further functionalization?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
